N-Propylformamide
Overview
Description
N-Propylformamide: is an organic compound with the molecular formula C4H9NO . It is a formamide derivative where the formyl group is bonded to a propyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Propylformamide can be synthesized through the reaction of propylamine with formic acid . The reaction typically involves heating the mixture to facilitate the formation of the formamide bond. Another method involves the use of propylphosphonic anhydride (T3P®) as a coupling reagent, which offers a green and efficient alternative .
Industrial Production Methods: In industrial settings, this compound is produced by reacting propylamine with formic acid under controlled conditions. The reaction is carried out in the presence of a catalyst to enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-Propylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Conditions typically involve depending on the nature of the substituent.
Major Products:
Oxidation: Propionic acid.
Reduction: Propylamine.
Substitution: Various substituted formamides depending on the substituent introduced.
Scientific Research Applications
N-Propylformamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of biomolecule-ligand interactions and molecular dynamics simulations.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Propylformamide involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. It can act as a Lewis base , donating electron pairs to electrophilic centers in various reactions. The pathways involved include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
- N-Methylformamide
- N-Ethylformamide
- N-Butylformamide
Comparison: N-Propylformamide is unique due to its specific propyl group , which imparts different physical and chemical properties compared to its methyl, ethyl, and butyl counterparts. For instance, the boiling point and solubility in water vary among these compounds, affecting their suitability for different applications .
Properties
IUPAC Name |
N-propylformamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-2-3-5-4-6/h4H,2-3H2,1H3,(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUDTPGCUKBECW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211923 | |
Record name | Formamide, N-n-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6281-94-3 | |
Record name | N-Propylformamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6281-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formamide, N-N-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Propylformamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5938 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Formamide, N-n-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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